2,7-Dimethylpyrene
Overview
Description
2,7-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons family. It is characterized by a pyrene core with two methyl groups attached at the 2 and 7 positions. The molecular formula of this compound is C18H14, and it has a molecular weight of 230.3038 . This compound is primarily found in petroleum and coal tar and can be synthesized through various chemical processes .
Preparation Methods
The synthesis of 2,7-Dimethylpyrene can be accomplished through several steps starting with mesitylene. One of the improved synthetic routes involves the following steps :
Bromination of Mesitylene: Mesitylene is brominated using two molar equivalents of N-bromosuccinimide to yield para-dibromomesitylene.
Formation of Metacyclophane: The dibromomesitylene is converted into 5,13-dimethyl[2.2]-metacyclophane through a modified Wurtz reaction.
Oxidation: The metacyclophane undergoes mild oxidation to produce 2,7-dimethyl-4,5,9,10-tetrahydropyrene.
Dehydrogenation: The tetrahydropyrene is dehydrogenated over palladium on charcoal at 270°C to yield this compound.
Chemical Reactions Analysis
2,7-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions, leading to the formation of nitro and halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles under controlled temperature and pressure conditions. The major products formed from these reactions are typically oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
2,7-Dimethylpyrene has several scientific research applications, including:
Biology: The compound can be used as a fluorescent probe to detect specific components in biological samples.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrene involves its interaction with molecular targets and pathways in biological systems. The presence of methyl substituents plays a key role in reducing the thermal severity required to initiate chemical reactions. This compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
2,7-Dimethylpyrene can be compared with other similar compounds, such as:
Pyrene: The parent compound without methyl substituents.
1,6-Dimethylpyrene: A similar compound with methyl groups at the 1 and 6 positions.
1,8-Dimethylpyrene: A similar compound with methyl groups at the 1 and 8 positions.
The uniqueness of this compound lies in the specific positioning of the methyl groups, which influences its chemical reactivity and fluorescence properties .
Properties
IUPAC Name |
2,7-dimethylpyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHIRFMTJUBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166132 | |
Record name | 2,7-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15679-24-0 | |
Record name | 2,7-Dimethylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15679-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dimethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-DIMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E465NIX94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,7-Dimethylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
230 °C | |
Record name | 2,7-Dimethylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the methyl groups in 2,7-Dimethylpyrene during thermal reactions?
A1: Research suggests that the methyl groups in this compound play a crucial role in its thermal reactivity. They lower the temperature required to initiate reactions compared to unsubstituted pyrene. [] Specifically, the methyl groups facilitate various transformations, including methyl transfer and polymerization reactions, ultimately leading to the formation of complex mixtures of monomers, dimers, and trimers. [] This understanding is particularly relevant in contexts like the thermal polymerization of polycyclic aromatic hydrocarbons.
Q2: How does the reduction of this compound differ from that of unsubstituted pyrene?
A2: While both pyrene and this compound can undergo reduction with alkali metals, the outcomes can differ significantly, especially in strained systems. For instance, reducing strained pyrene derivatives like pyrenophane with lithium in THF doesn't simply yield typical anionic species. Instead, a new sigma bond forms, a phenomenon attributed to the system's attempt to avoid energetically unfavorable antiaromaticity. []
Q3: Are there efficient synthetic routes for producing this compound?
A3: Yes, several synthetic approaches to this compound exist. One method utilizes mesitylene as a starting material and proceeds through a series of steps, including the formation of a dithia intermediate. [] This method highlights the versatility in synthesizing substituted pyrenes. Another approach involves a concise four-step synthesis starting from readily available compounds. This method involves a Diels-Alder reaction with a dianhydride, followed by aromatization to afford this compound. []
Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A4: Researchers often employ a combination of spectroscopic techniques to characterize this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural elucidation, especially in tracking the complex mixture of products formed during thermal reactions. [] Mass spectrometry helps determine molecular weight and identify different oligomers formed during polymerization. [] Additionally, researchers utilize UV-Vis and fluorescence spectroscopy to study the electronic structure and excited state properties of these compounds. [] For instance, these techniques were employed to investigate the transannular interaction in pyrenophane by comparing its emission spectra and triplet state properties to those of this compound. []
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